Methyl 4-(4-bromophenyl)-2-[(3-methylbutanoyl)amino]thiophene-3-carboxylate
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Overview
Description
METHYL 4-(4-BROMOPHENYL)-2-(3-METHYLBUTANAMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles that are widely used in organic synthesis due to their stability and reactivity. This particular compound is characterized by the presence of a bromophenyl group, a methylbutanamido group, and a carboxylate ester group attached to the thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(4-BROMOPHENYL)-2-(3-METHYLBUTANAMIDO)THIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Amidation: The formation of the amide bond by reacting the appropriate amine with a carboxylic acid derivative.
Esterification: The conversion of the carboxylic acid group to a methyl ester.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
METHYL 4-(4-BROMOPHENYL)-2-(3-METHYLBUTANAMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms to form reduced derivatives.
Substitution: The replacement of one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
METHYL 4-(4-BROMOPHENYL)-2-(3-METHYLBUTANAMIDO)THIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The exact mechanism of action of METHYL 4-(4-BROMOPHENYL)-2-(3-METHYLBUTANAMIDO)THIOPHENE-3-CARBOXYLATE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
METHYL 4-(4-BROMOPHENYL)-2-(3-METHYLBUTANAMIDO)THIOPHENE-3-CARBOXYLATE can be compared with other thiophene derivatives, such as:
METHYL 4-(4-CHLOROPHENYL)-2-(3-METHYLBUTANAMIDO)THIOPHENE-3-CARBOXYLATE: Similar structure but with a chlorine atom instead of bromine.
METHYL 4-(4-FLUOROPHENYL)-2-(3-METHYLBUTANAMIDO)THIOPHENE-3-CARBOXYLATE: Similar structure but with a fluorine atom instead of bromine.
Properties
Molecular Formula |
C17H18BrNO3S |
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Molecular Weight |
396.3 g/mol |
IUPAC Name |
methyl 4-(4-bromophenyl)-2-(3-methylbutanoylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C17H18BrNO3S/c1-10(2)8-14(20)19-16-15(17(21)22-3)13(9-23-16)11-4-6-12(18)7-5-11/h4-7,9-10H,8H2,1-3H3,(H,19,20) |
InChI Key |
YCQDAVBCZNMHCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC1=C(C(=CS1)C2=CC=C(C=C2)Br)C(=O)OC |
Origin of Product |
United States |
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